molecular formula C15H23NO4S B4018866 N-cycloheptyl-3,4-dimethoxybenzenesulfonamide

N-cycloheptyl-3,4-dimethoxybenzenesulfonamide

Cat. No. B4018866
M. Wt: 313.4 g/mol
InChI Key: DPNPEXJLGOQZKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N-cycloheptyl-3,4-dimethoxybenzenesulfonamide” often involves complex reactions that provide insights into their chemical behavior. For instance, the synthesis and structure-activity relationship of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs highlight the role of specific functional groups in influencing the compound’s properties and activities (Mun et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is key to understanding their function and reactivity. Crystallographic studies, such as those on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, provide detailed insights into the arrangement of atoms and the spatial orientation of functional groups, which are crucial for their chemical behavior and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Reactions involving compounds like “N-cycloheptyl-3,4-dimethoxybenzenesulfonamide” demonstrate a range of chemical behaviors. For example, the coupled reaction of N, N-Dibromobenzenesulfonamide and formamide with cyclohexene reveals the potential for complex interactions and product formation, indicating the versatility of sulfonamide compounds in chemical synthesis (Takemura et al., 1971).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are essential for their application and functionality. The solubility issues and formulation challenges of specific arylsulfonamide analogs underscore the importance of physical property analysis in the development of practical applications (Mun et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are critical for understanding how these compounds interact with other molecules and their environment. Studies on the synthesis and reaction of N-halosulfonamide compounds offer valuable insights into the chemical properties that define the reactivity and potential applications of sulfonamide-based compounds (Takemura et al., 1967).

properties

IUPAC Name

N-cycloheptyl-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-19-14-10-9-13(11-15(14)20-2)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNPEXJLGOQZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3,4-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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